N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound characterized by its unique structural features, including an oxan ring and an oxazole moiety. The molecular formula for this compound is , with a molecular weight of approximately 369.411 g/mol. Its structure can be represented using the SMILES notation: COc1ccccc1C1(CCOCC1)CNC(=O)c1ccc2c(c1)OCO2 .
This compound is notable for its potential applications in medicinal chemistry due to its diverse functional groups, which may facilitate interactions with biological targets.
The mechanisms of these reactions typically involve the formation of intermediates that subsequently lead to the desired products through rearrangements or eliminations .
Preliminary studies suggest that N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide exhibits biological activity that may include antitumor and antimicrobial properties. The exact mechanisms of action are likely related to its ability to interact with specific enzymes or receptors within biological systems, potentially altering their activity and triggering various biochemical pathways .
The synthesis of N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves several steps:
Industrial methods may employ automated reactors and continuous flow processes to enhance efficiency and scalability .
This compound has potential applications in various fields:
Interaction studies are crucial for understanding how N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide interacts with biological targets. These studies typically involve:
Such studies help elucidate the therapeutic potential and safety profile of the compound .
Several compounds exhibit structural similarities to N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-amino-N-{(4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl}benzamide | Contains a tetrahydro-pyran ring | Different nitrogen functionalization |
| 2-[1-{(2R)-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl}-5-Methyl] | Incorporates additional ether functionality | More complex branching |
| N-(4-(2-(hydroxyamino)-2-oxoethyl)tetrahydro-pyran) | Features a hydroxyamino group | Potentially different reactivity due to hydroxy group |
These comparisons highlight the unique structural characteristics of N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide while also showcasing its potential for further development in medicinal applications .